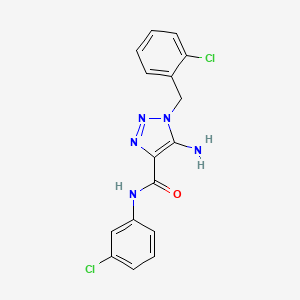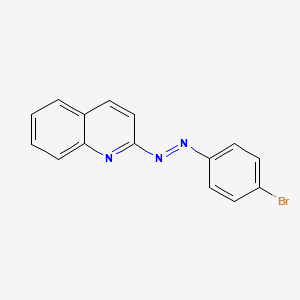
2-((4-Bromophenyl)diazenyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Bromophenyl)diazenyl)quinoline is a chemical compound with the CAS Number: 24641-31-4 . It has a molecular weight of 284.16 and its IUPAC name is 2-(4-bromophenyl)quinoline . It is a solid at room temperature .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been a topic of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 2-((4-Bromophenyl)diazenyl)quinoline is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI Code is 1S/C15H10BrN/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H and the InChI Key is SEVBQRQACXXUJG-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving quinoline and its derivatives are diverse and have been the subject of numerous studies . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized for the first time . The review highlights the advances in this area over the past 15 years . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Physical And Chemical Properties Analysis
2-((4-Bromophenyl)diazenyl)quinoline is a solid at room temperature . It has a molecular weight of 284.16 .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Quinoline and its derivatives are known for their anticorrosive properties. They are used widely as anticorrosive materials due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. These derivatives are especially effective against metallic corrosion, attributed to their high electron density, allowing for strong adsorption and protective layer formation on metal surfaces. The incorporation of polar substituents like hydroxyl, methoxy, amino, and nitro groups enhances their effectiveness as corrosion inhibitors. This makes quinoline derivatives valuable in the preservation of metal integrity in various industrial applications (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials
Quinazolines, including those with quinoline structures, have been extensively researched for their applications in optoelectronic devices. Their utility spans across electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems has shown significant promise in the creation of novel optoelectronic materials. These materials are particularly valued for their luminescent and electroluminescent properties, contributing to advancements in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. The ability to manipulate these structures for varied optoelectronic applications highlights the versatility and potential of quinoline derivatives (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Anticancer Activity
The quinoline scaffold has been identified as a privileged structure in the design and development of anticancer drugs. Its versatility is evidenced by its presence in numerous compounds undergoing clinical trials for various cancers. Quinoline-based compounds have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antidiabetic effects. The therapeutic significance of quinoline derivatives extends to their role as agents of choice for treating ailments such as cancer and malaria. The development of synthetic strategies for these compounds is critical for the continued exploration of their potential as chemotherapeutic agents (Hussaini, 2016).
Green Chemistry Approaches
The quinoline core is known for its broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, antifungal, antitubercular, and antileishmanial properties. The search for green chemistry approaches in the synthesis of quinoline scaffolds has led to the development of methods that minimize the use of hazardous chemicals, solvents, and catalysts. These greener, non-toxic, and environmentally friendly methods are crucial for the sustainable development of quinoline-based compounds. The move towards green chemistry not only addresses human health and environmental concerns but also opens new avenues for the application of quinoline derivatives in pharmaceuticals and beyond (Nainwal, Tasneem, Akhtar, Verma, Khan, Parvez, Shaquiquzzaman, Akhter, & Alam, 2019).
Safety And Hazards
Direcciones Futuras
Quinoline and its derivatives have been the focus of many research studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The material is presented according to the type of heterocycle .
Propiedades
IUPAC Name |
(4-bromophenyl)-quinolin-2-yldiazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3/c16-12-6-8-13(9-7-12)18-19-15-10-5-11-3-1-2-4-14(11)17-15/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSZMQCXWKUICJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)N=NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Bromophenyl)diazenyl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

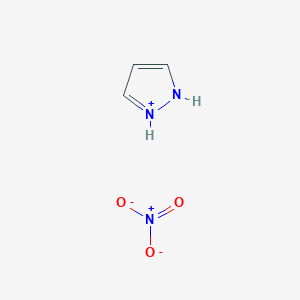
![5-bromo-2-chloro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2530780.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2530782.png)
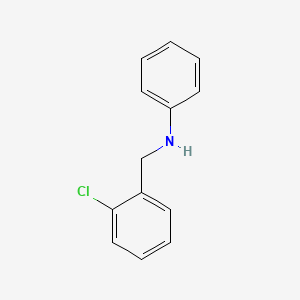

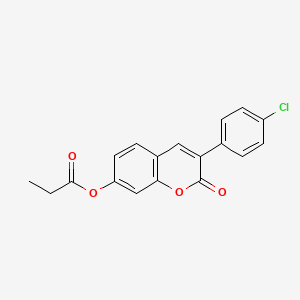
![[(Z)-[Amino-(5-methyl-1,2-oxazol-3-yl)methylidene]amino] 6-chloropyridine-3-carboxylate](/img/structure/B2530792.png)

![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2530796.png)
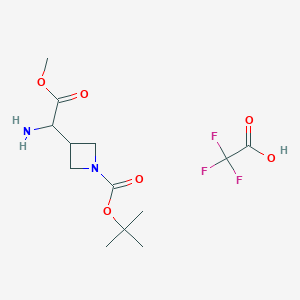
![4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2530798.png)
![Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride](/img/structure/B2530799.png)
![3-(3-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2530800.png)
